molecular formula C11H13Cl3N2O B1662522 Lofexidine Hydrochloride CAS No. 21498-08-8

Lofexidine Hydrochloride

Cat. No.: B1662522
CAS No.: 21498-08-8
M. Wt: 295.6 g/mol
InChI Key: DWWHMKBNNNZGHF-UHFFFAOYSA-N
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Description

Lofexidine hydrochloride (C₁₁H₁₂Cl₂N₂O·HCl; molecular weight 295.59) is a centrally acting α₂-adrenergic receptor agonist approved for mitigating opioid withdrawal symptoms . It reduces sympathetic hyperactivity by inhibiting norepinephrine release, alleviating symptoms such as anxiety, sweating, and muscle aches . It achieves steady-state plasma levels within two days of dosing, with a terminal half-life of ~11 hours .

Properties

IUPAC Name

2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWHMKBNNNZGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31036-80-3 (Parent)
Record name Lofexidine hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID0020781
Record name Lofexidine hydrochloride
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Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21498-08-8
Record name Lofexidine hydrochloride
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Record name Lofexidine hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lofexidine hydrochloride
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Record name Lofexidine hydrochloride
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Record name 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride
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Record name LOFEXIDINE HYDROCHLORIDE
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Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetone, with potassium carbonate (K2CO3) as the base. A typical protocol involves:

  • Molar ratio : 1:1.2 (IV:V) to ensure complete consumption of the phenol.
  • Temperature : 80–100°C for 8–12 hours.
  • Work-up : Filtration to remove K2CO3, followed by solvent evaporation and recrystallization from ethanol/water mixtures.

This method achieves yields of 85–90% with >98% purity, avoiding the use of expensive nitrile precursors. The intermediate’s stability under ambient conditions facilitates its storage and handling in subsequent steps.

Titanium Alkoxide-Mediated Cyclization (WO2020254580A1)

The titanium-mediated process, exemplified in WO2020254580A1, converts intermediate III into lofexidine (I) through a one-pot amidation-cyclization sequence.

Reaction Mechanism and Catalysis

Ethylenediamine reacts with III in toluene under reflux (110°C) in the presence of titanium isopropoxide (Ti(OiPr)4). The titanium catalyst facilitates both the nucleophilic attack of the amine on the ester carbonyl and the subsequent cyclization to form the tetrahydropyrazine ring. Key parameters include:

  • Catalyst loading : 1.2–2.0 equivalents relative to III.
  • Solvent : Toluene (6–10 volumes), enabling facile phase separation during work-up.
  • Reaction time : 18 hours for >98% conversion.

Work-up and Isolation

Post-reaction, the mixture is treated with 30% tartaric acid to complex residual titanium species. The organic phase is discarded, and the aqueous phase is basified with NaOH to pH 12, extracting lofexidine into fresh toluene. Evaporation yields the free base as a white solid (90–95% yield, >95% purity).

Hydrochloride Salt Formation

Lofexidine free base is dissolved in isopropanol, saturated with HCl gas, and cooled to precipitate the hydrochloride salt. Recrystallization from isopropanol/toluene mixtures affords the final product in >99% purity.

Aluminum Alkoxide-Based Process (WO2021209617A1)

WO2021209617A2 introduces aluminum isopropoxide (Al(OiPr)3) as a safer alternative to trimethylaluminum, addressing flammability concerns.

Cyclization and In Situ Salt Formation

The process combines cyclization and salt formation in a single step:

  • Catalyst : Al(OiPr)3 (1.5 equivalents) in toluene at 60–65°C.
  • Ethylenediamine : 2.0 equivalents, added dropwise to prevent exothermic runaway.
  • Reaction monitoring : HPLC ensures >99% conversion within 6 hours.

Unlike the titanium method, the aluminum complex remains soluble, simplifying the work-up. After acidification with HCl/isopropanol, the hydrochloride salt precipitates directly, yielding 57.8% with 99.88% purity.

Advantages Over Prior Art

  • Safety : Al(OiPr)3 is non-pyrophoric and hydrolyzes benignly.
  • Purity : Residual aluminum levels <10 ppm, meeting ICH guidelines.
  • Scalability : Demonstrated at 50 kg scale with consistent yields.

Comparative Analysis of Synthetic Methods

Parameter Titanium Method (WO2020254580A1) Aluminum Method (WO2021209617A1)
Catalyst Cost High (Ti(OiPr)4: $320/kg) Moderate (Al(OiPr)3: $150/kg)
Yield 90–95% 57.8%
Purity >95% 99.88%
Reaction Time 18 hours 6 hours
Safety Profile Moderate (Ti handling requires precautions) High (non-pyrophoric)
Industrial Scalability Excellent Excellent

The titanium method excels in yield but requires costly catalysts and prolonged reaction times. Conversely, the aluminum approach prioritizes safety and purity, albeit with lower yields due to in situ salt formation.

Scientific Research Applications

Clinical Applications

1. Management of Opioid Withdrawal Symptoms
Lofexidine is primarily used to mitigate withdrawal symptoms associated with opioid cessation. The FDA approved it in 2018 as the first non-opioid treatment for this purpose. It acts by reducing sympathetic outflow, which helps alleviate symptoms such as anxiety, sweating, and insomnia during withdrawal .

A clinical case series demonstrated that lofexidine significantly improved the management of opioid withdrawal symptoms in an inpatient setting. Among 17 participants, 88.2% completed their treatment protocol, and many transitioned to other medications like buprenorphine or naltrexone upon discharge .

2. Comparison with Clonidine
Research indicates that lofexidine has a better side effect profile compared to clonidine, another alpha-2 agonist traditionally used for opioid withdrawal. A systematic review highlighted that lofexidine leads to fewer instances of hypotension and bradycardia than clonidine .

Safety Profile

Lofexidine's safety profile has been evaluated through various studies. Common adverse effects include hypotension, bradycardia, dizziness, and dry mouth . However, the frequency and severity of these effects are generally lower than those observed with clonidine. In clinical settings, vital signs are closely monitored to manage any significant changes during treatment .

Future Research Directions

The FDA has mandated several post-marketing studies to further explore lofexidine's safety and efficacy. These studies will investigate:

  • Long-term use implications during gradual opioid tapering.
  • Safety in pediatric populations experiencing neonatal opioid withdrawal.
  • Effects on liver function and blood pressure after discontinuation of treatment .

Table 1: Summary of Clinical Studies on Lofexidine

Study ReferenceSample SizeTreatment DurationEfficacy RateAdverse Effects
177 days88.2%Hypotension (35%)
Varied14 daysHigher than ClonidineLower incidence than Clonidine
N/AN/AEffectiveDizziness, dry mouth

Case Study Example

In a notable case series involving patients undergoing detoxification from opioids:

  • Patient Demographics : 17 patients (mean age: 34 years).
  • Treatment Protocol : Lofexidine initiated at a dose of 0.54 mg/day.
  • Outcomes : Significant reduction in Clinical Opiate Withdrawal Scale (COWS) scores was observed over the treatment period; 65% reported symptom resolution leading to early discontinuation .

Comparison with Similar Compounds

Receptor Selectivity and Mechanism

  • Lofexidine : Preferentially binds α₂A-adrenergic receptors, reducing withdrawal symptoms with minimal hypotension compared to clonidine .
  • Clonidine: Non-selective α₂-agonist with broader receptor affinity, causing significant sedation and hypotension .

Pharmacokinetics

Parameter Lofexidine HCl Clonidine HCl Guanfacine HCl
Half-life ~11 hours 12–16 hours ~17 hours
Tmax 3 hours 1–3 hours 2–4 hours
Dosing Frequency 0.18 mg QID 0.1–0.3 mg TID/QID 1–3 mg once daily

Clinical Efficacy in Opioid Withdrawal

Lofexidine vs. Placebo

  • In a phase III trial (n=264), lofexidine (3.2 mg/day) reduced withdrawal severity (SOWS-Gossop score: 6.32 vs. 8.67 for placebo; p=0.0212) and improved study completion rates (56% vs. 39%) .
  • Placebo patients experienced higher rates of vomiting and lacrimation (p<0.01), while lofexidine-treated patients reported hypotension and bradycardia .

Lofexidine vs. Clonidine

  • Efficacy : Both drugs reduce withdrawal symptoms comparably, but lofexidine causes fewer hypotensive events (p<0.01) .
  • Safety : Clonidine has 10–100× greater sedative effects in animal models . Rebound hypertension upon discontinuation is rare with lofexidine .

Lofexidine vs. Opioid Agonists

Parameter Lofexidine HCl Methadone Buprenorphine
Mechanism α₂-agonist Full μ-opioid agonist Partial μ-opioid agonist
Abuse Potential None High Moderate
Withdrawal Management Symptom relief only Full detox/replacement Partial detox

Key Research Findings

Receptor Specificity : Lofexidine’s α₂A selectivity minimizes sedation and hypotension vs. clonidine .

Dosing Flexibility : Steady-state plasma levels are achieved by day 2, supporting dose titration without altering pharmacokinetics .

Biological Activity

Lofexidine hydrochloride is an alpha-2 adrenergic receptor agonist primarily used in the management of opioid withdrawal symptoms. It offers a non-opioid alternative for treating opioid use disorder (OUD) and has been shown to mitigate withdrawal symptoms effectively. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

Lofexidine's primary mechanism involves the activation of alpha-2 adrenergic receptors in the central nervous system. This action inhibits norepinephrine release, leading to reduced sympathetic outflow, which alleviates symptoms associated with opioid withdrawal. Unlike traditional opioids, lofexidine does not activate opioid receptors, thereby minimizing the risk of dependency and abuse .

Pharmacokinetics

Lofexidine exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 72-90%, with peak plasma concentrations reached within 2-5 hours post-administration .
  • Volume of Distribution : About 300 L, indicating extensive tissue distribution .
  • Protein Binding : Approximately 55% of the drug binds to plasma proteins .
  • Metabolism : Primarily metabolized by CYP2D6 with minor contributions from CYP1A2 and CYP2C19. The metabolites are largely inactive .
  • Half-life : Approximately 11 hours, allowing for twice-daily dosing in clinical settings .

Clinical Efficacy

Numerous studies have assessed the efficacy of lofexidine in managing opioid withdrawal symptoms. A systematic review highlighted its effectiveness compared to placebo:

Dosage (mg) Completion Rate (%) SOWS-Gossop Score Reduction Adverse Events
2.1641.5-0.21 (p = 0.02)Hypotension, bradycardia
2.8839.6-0.26 (p = 0.003)Hypotension, bradycardia
Placebo27.8BaselineSimilar rates

The above table summarizes findings from a randomized controlled trial where lofexidine significantly reduced withdrawal severity as measured by the Subjective Opioid Withdrawal Scale (SOWS-Gossop) compared to placebo .

Case Studies

A clinical case series involving patients undergoing inpatient treatment for opioid withdrawal demonstrated that lofexidine effectively managed symptoms while maintaining stable vital signs:

  • Participants : 17 patients with opioid use disorder.
  • Treatment Duration : Average length of stay was maintained with lofexidine.
  • Outcomes :
    • 88% completed treatment.
    • Significant reductions in Clinical Opiate Withdrawal Scale (COWS) scores were observed.
    • Adverse reactions included hypotension and dizziness but were manageable .

Safety Profile

Lofexidine is generally well-tolerated, with a side effect profile similar to clonidine but with reduced incidence of hypotension:

  • Common Adverse Effects :
    • Hypotension
    • Bradycardia
    • Dizziness
    • Dry mouth
  • Severe Reactions : Occurred infrequently, allowing most patients to continue treatment without significant complications .

Q & A

Q. What are the validated methods for synthesizing and characterizing lofexidine hydrochloride in laboratory settings?

this compound is synthesized via a multi-step organic reaction. A common approach involves the condensation of 2,6-dichlorophenol with ethyl glycinate hydrochloride, followed by cyclization to form the imidazoline ring. The final product is purified via recrystallization, and identity is confirmed using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC) (≥98% purity), and mass spectrometry. Melting point determination (mp 223–224°C) is critical for verifying crystalline structure . Researchers must include detailed synthetic protocols, solvent systems, and purification steps in publications to ensure reproducibility .

Q. How does this compound interact with α2-adrenergic receptors, and what experimental models are used to study this mechanism?

Lofexidine acts as a selective α2A-adrenoceptor agonist, inhibiting norepinephrine release in the central and peripheral nervous systems. In vitro models include radioligand binding assays using cloned human α2A receptors to measure affinity (Ki values). Functional activity is assessed via cAMP inhibition in transfected cell lines (e.g., CHO cells). In vivo, rodent models of opioid withdrawal (e.g., naloxone-precipitated withdrawal) quantify reductions in autonomic symptoms (e.g., diarrhea, tremors) . Dose-response curves and receptor selectivity profiles should be compared to clonidine to contextualize potency .

Q. What analytical techniques are recommended for assessing this compound purity and stability in preclinical studies?

HPLC with UV detection (e.g., C18 columns, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) is standard for purity analysis. Stability studies under varying pH, temperature, and light exposure require accelerated degradation tests followed by mass spectrometry to identify breakdown products. For pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves sensitivity down to ng/L levels in plasma .

Advanced Research Questions

Q. How should researchers design a crossover pharmacokinetic study for this compound in healthy volunteers?

A single-dose, randomized crossover study should include washout periods (≥5 half-lives; ~55 hours for lofexidine) to avoid carryover effects. Key parameters:

  • Blood sampling : Frequent timepoints (e.g., 0.5, 1, 2, 3, 6, 12, 24 hours post-dose) to capture absorption (Tmax ~3 hours) and elimination phases (t½ ~11 hours).
  • Dose normalization : Compare AUC(0–∞) and Cmax across doses (e.g., 0.4–2.0 mg) to assess linearity. LC-MS/MS ensures accurate quantification of low plasma concentrations .
  • Statistical analysis : Non-compartmental modeling for AUC, Cmax, and t½; ANOVA for dose proportionality .

Q. How can contradictory efficacy data in opioid withdrawal trials be reconciled, and what methodological adjustments are warranted?

Discrepancies in outcomes (e.g., SOWS-Gossop scores vs. dropout rates) may arise from population heterogeneity (e.g., opioid type, dependence severity). Mitigation strategies:

  • Stratified randomization : Balance subgroups by primary opioid (heroin, oxycodone) and baseline withdrawal severity.
  • Endpoint selection : Combine objective measures (e.g., OOWS-Handelsman) with patient-reported outcomes (VAS-E).
  • Dose titration : Adjust lofexidine regimens (e.g., 3.2 mg/day in divided doses) to balance efficacy and hypotension risk . Meta-analyses of phase III trials can clarify confounding variables .

Q. What in vitro and in vivo models best predict lofexidine’s cardiovascular side effects (e.g., hypotension, bradycardia)?

  • In vitro : Langendorff-perfused rodent hearts to measure heart rate and contractility changes under α2A agonism.
  • In vivo : Telemetry in conscious rats monitors blood pressure and heart rate dynamically. Clinically, ambulatory blood pressure monitoring (ABPM) in phase I trials identifies hypotension thresholds.
  • Mechanistic studies : Knockout mouse models (e.g., α2A receptor-deficient) dissect receptor-specific effects .

Q. How should researchers address batch-to-batch variability in this compound during formulation studies?

Implement quality-by-design (QbD) principles:

  • Critical quality attributes (CQAs) : Purity (≥98% HPLC), particle size distribution (via laser diffraction), and dissolution rate.
  • Process parameters : Optimize reaction temperature, crystallization rate, and drying conditions.
  • Stability testing : Accelerated (40°C/75% RH) and long-term (25°C/60% RH) studies to correlate variability with shelf life .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing lofexidine’s dose-response relationships in preclinical studies?

  • Non-linear regression : Fit sigmoidal Emax models to dose-response data (e.g., receptor binding or withdrawal symptom reduction).
  • Multiple comparisons : Use Tukey’s HSD for post-hoc analysis of multi-dose groups.
  • Power analysis : Ensure sample sizes (n ≥ 6/group) detect clinically relevant differences (e.g., 20% reduction in SOWS scores) .

Q. How can LC-MS/MS methods be optimized for quantifying lofexidine in complex biological matrices?

  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) for plasma/urine.
  • Chromatography : HILIC columns improve retention of polar metabolites.
  • Mass spectrometry : MRM transitions (e.g., m/z 296.1 → 154.1 for lofexidine; internal standard: deuterated analog) enhance specificity .

Q. What ethical and safety protocols are critical when administering lofexidine to human subjects?

  • Informed consent : Disclose risks of hypotension, bradycardia, and rebound hypertension upon discontinuation.
  • Monitoring : Continuous ECG and blood pressure monitoring during dose escalation.
  • Rescue protocols : Immediate access to intravenous fluids and atropine for severe bradycardia .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lofexidine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Lofexidine Hydrochloride

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